molecular formula C3H2F3N B1590400 3,3,3-Trifluoropropionitrile CAS No. 20530-38-5

3,3,3-Trifluoropropionitrile

Cat. No. B1590400
CAS RN: 20530-38-5
M. Wt: 109.05 g/mol
InChI Key: WDGHUZCUXKJUJQ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionitrile , also known as 2,2,2-Trifluoroethyl cyanide , is a heterocyclic organic compound. Its molecular formula is C₃H₂F₃N , and it has a molecular weight of 109.05 g/mol . The compound appears as a clear liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoropropionitrile consists of a trifluoromethyl group (CF₃) attached to a propionitrile moiety. The compound’s canonical SMILES representation is C(C#N)C(F)(F)F .


Physical And Chemical Properties Analysis

  • Density : The compound has a density of 1.27 g/cm³ .
  • Physical Form : It exists as a liquid at room temperature .

Scientific Research Applications

Versatile Building Blocks in Medicinal Chemistry

3,3,3-Trifluoropropionitrile derivatives serve as essential building blocks in advanced medicinal chemistry. Their ability to form diverse trifluoromethyl-substituted compounds makes them valuable in the pharmaceutical and agrochemical fields. A preparative method for 3,3,3-trifluoropropynyllithium and its reactions with various electrophiles expands the range of trifluoromethylated compounds available for drug development and other medicinal applications (Shimizu et al., 2009).

Polymerization and Material Science

3,3,3-Trifluoropropionitrile derivatives are used in the polymerization of ethylenic monomers. The complexation of trifluoromethanesulphonates by their conjugate acid is a crucial step in this process, affecting the properties of the resulting polymers and materials (Souverain et al., 1980).

Innovative Fluorine Chemistry

Trifluoropropionitrile derivatives contribute to innovative fluorine chemistry, which is significant in pharmaceutical research. They are involved in unique mechanisms such as borane-catalyzed fluoride abstraction and migratory insertion, which facilitate the formation of trifluoromethylated compounds and are potentially useful for introducing radioactive fluoride substituents in positron emission tomography applications (Levin et al., 2017).

Catalytic Applications

The trifluoromethyl group, often derived from trifluoropropionitrile, plays an increasingly important role in catalytic applications. It is used in the palladium-catalyzed trifluoromethylation of aryl chlorides, significantly impacting pharmaceutical and agrochemical compound design due to its electron-attracting properties and influence on molecular interactions (Cho et al., 2010).

Biotransformation Studies

In toxicology and applied pharmacology, studies on the biotransformation of trifluoropropionitrile derivatives, such as HFO-1234yf, are crucial. These studies provide insights into the metabolic pathways and potential toxicological impacts of these compounds (Schuster et al., 2008).

Synthesis of Trifluoromethylthio Carbonyl Compounds

The synthesis of alpha-trifluoromethylthio carbonyl compounds, where trifluoropropionitrile derivatives play a key role, is crucial in medicinal chemistry. These compounds modulate lipophilicity, bioavailability, and metabolic stability, and are used in the development of drugs with enhanced therapeutic profiles (Rossi et al., 2018).

Lewis Acid Catalysis

Trifluoropropionitrile derivatives contribute to Lewis acid catalysis, which is vital in organic and organometallic chemistry. They are used in various reactions including hydrometallation, alkylations, and aldol-type reactions, demonstrating the diverse catalytic potential of these compounds (Erker, 2005).

NMR Studies in Liquid Crystals

High-resolution NMR studies of 3,3,3-trifluoropropyne in different liquid crystals provide valuable data for understanding molecular interactions and properties, contributing to the field of materials science and molecular physics (Buckingham et al., 1968).

Photoredox Catalysis in Organic Synthesis

3,3,3-Trifluoropropionitrile derivatives are used in photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. This innovative approach has significant implications for organic synthesis, providing efficient routes to a variety of fluorinated compounds (Koike & Akita, 2016).

Safety And Hazards

  • Precautionary Statements : Handling precautions include avoiding inhalation of vapors (P260), ensuring proper ventilation (P271), and using appropriate protective gear (P280) .

properties

IUPAC Name

3,3,3-trifluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGHUZCUXKJUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507413
Record name 3,3,3-Trifluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropionitrile

CAS RN

20530-38-5
Record name 3,3,3-Trifluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F Mares, J Smith - The Journal of Organic Chemistry, 1976 - ACS Publications
Reaction of Cyanohydrin 1 with Phosgene, Thionyl Chloride, and Phosphorus Trichloride. Cyanohydrin 1 [pK& (OH)= 4.1] 7 failed to react with either of the above chlorides, while …
Number of citations: 7 pubs.acs.org
E Ciganek - Journal of the American Chemical Society, 1971 - ACS Publications
The adducts of phenylcyanocarbene, carbomethoxycyanocarbene, carbomethoxyphenylcarbene, carbomethoxy-p-methoxyphenylcarbene, carbomethoxy-p-nitrophenylcarbene, and …
Number of citations: 101 pubs.acs.org
A Yoshimura, TN Jones, MS Yusubov… - … Synthesis & Catalysis, 2014 - Wiley Online Library
An efficient synthetic procedure for dicyano‐cyclopropanation of alkenes using catalytic amounts of molecular iodine as a precatalyst and tert‐butyl hydroperoxide (TBHP) as a terminal …
Number of citations: 25 onlinelibrary.wiley.com
Y Guo, X Zhao, D Zhang… - Angewandte Chemie …, 2009 - Wiley Online Library
Catalytic convenience: The use of iridium or ruthenium catalysts for C H bond activation has led to the addition reaction of trifluoromethylated compounds to alkenes (see scheme). …
Number of citations: 47 onlinelibrary.wiley.com
Y Gong, K Kato - Current Organic Chemistry, 2004 - ingentaconnect.com
In this review, recent application of trifluoroacetaldehyde ethyl hemiacetal (TFAE) in the preparation of α-trifluoromethyl alcohols and α-trifluoromethyl amines, especially by the direct …
Number of citations: 24 www.ingentaconnect.com
HG Viehe, Z Janousek - Industrial Chemistry Library, 1996 - Elsevier
Publisher Summary Fluorine substitution on carbon confers particular reactivity because of its particular properties : Fluorine as the most electronegative element forms very strong CF …
Number of citations: 2 www.sciencedirect.com
OA Vyazankina, BA Gostevskii… - Journal of organometallic …, 1985 - Elsevier
Abstract Treatment of pentafluorophenyltrimethylsilane (I) with enolizable ketones in the presence of a catalytic amount of potassium cyanide-18-crown-6 complex gave the …
Number of citations: 10 www.sciencedirect.com
LVH Rodgers, ST Nguyen, JH Cox, K Zervas… - arXiv preprint arXiv …, 2023 - arxiv.org
Nitrogen-vacancy centers in diamond are a promising platform for nanoscale nuclear magnetic resonance sensing. Despite significant progress towards using NV centers to detect and …
Number of citations: 2 arxiv.org
OA Vyazankina, BA Gostevskii… - Bulletin of the Academy of …, 1985 - Springer
Conclusions 1. The reactions of pentafluorophenyltrimethylsilane with substituted acetophenones, initiated by cyanide anions, can be significantly retarded or rendered as unrealizable …
Number of citations: 3 link.springer.com
Y Li, JCT Kwak - Langmuir, 2002 - ACS Publications
Solution properties of acrylamide-based co-and terpolymers have been extensively studied, based on their interesting characteristics that can be controlled through design of the …
Number of citations: 20 pubs.acs.org

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